molecular formula C8H10BrNO B13027254 2,3-Dihydrobenzofuran-4-amine hydrobromide CAS No. 76093-74-8

2,3-Dihydrobenzofuran-4-amine hydrobromide

Cat. No.: B13027254
CAS No.: 76093-74-8
M. Wt: 216.07 g/mol
InChI Key: JPJHWSNRAANQEG-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-4-amine hydrobromide is a chemical compound that belongs to the class of dihydrobenzofurans. This compound features a benzofuran ring system with an amine group at the 4-position and is typically found in its hydrobromide salt form. The structure of this compound confers unique chemical and biological properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydrobenzofuran-4-amine hydrobromide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates has been reported to yield functionalized 2,3-dihydrobenzofuran derivatives . This method offers high chemical yields and diastereoselectivity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of hydrobromic acid (HBr) for the formation of the hydrobromide salt, followed by purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrobenzofuran-4-amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted benzofuran compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2,3-dihydrobenzofuran-4-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it has been shown to interact with neurotransmitter receptors, influencing the release of dopamine, norepinephrine, and serotonin in the brain . This interaction can result in various pharmacological effects, including mood regulation and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-dihydrobenzofuran-4-amine hydrobromide include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the hydrobromide salt form. This unique structure confers distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

76093-74-8

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-4-amine;hydrobromide

InChI

InChI=1S/C8H9NO.BrH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3H,4-5,9H2;1H

InChI Key

JPJHWSNRAANQEG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC(=C21)N.Br

Origin of Product

United States

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